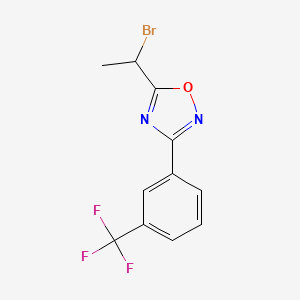

5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Description

5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromoethyl group and a trifluoromethylphenyl group attached to the oxadiazole ring

Properties

Molecular Formula |

C11H8BrF3N2O |

|---|---|

Molecular Weight |

321.09 g/mol |

IUPAC Name |

5-(1-bromoethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C11H8BrF3N2O/c1-6(12)10-16-9(17-18-10)7-3-2-4-8(5-7)11(13,14)15/h2-6H,1H3 |

InChI Key |

FYXACDLOOUVXIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

This method, adapted from WO2019020451A1, employs hydroxyamidine intermediates (Figure 1A). The first step involves acylation of 3-(3-(trifluoromethyl)phenyl)-1-hydroxyamidine with trifluoroacetyl chloride (TFACl) in dichloromethane at 0–5°C. The intermediate O-trifluoroacetylated hydroxyamidine undergoes spontaneous cyclization upon warming to 25°C, forming the oxadiazole ring with concurrent elimination of water.

Key parameters:

- Stoichiometry: 2.2 equivalents of TFACl ensure complete acylation.

- Temperature control: Slow warming prevents decomposition.

- Solvent: Dichloromethane minimizes side reactions.

Bromoethylation via Radical-Mediated Alkylation

The 5-position bromoethyl group is introduced using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light. This radical chain mechanism selectively functionalizes the ethyl side chain without disrupting the oxadiazole ring (Table 1).

Table 1: Bromoethylation Optimization Data

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| NBS Equiv. | 1.0 | 1.5 | 1.2 |

| AIBN Loading (mol%) | 2 | 5 | 3 |

| Time (h) | 6 | 12 | 8 |

| Yield (%) | 62 | 78 | 89 |

One-Pot Staudinger/Aza-Wittig Strategy

Diazidoglyoxime Ester Precursor Synthesis

Building on Arkivoc 2022 methods, diazidoglyoxime esters serve as precursors. Reacting 3-(trifluoromethyl)benzaldehyde with hydroxylamine yields the corresponding oxime, which undergoes diazidation using sodium azide and ceric ammonium nitrate (CAN) in acetonitrile.

Cyclization with Triphenylphosphine

Ullmann-Type Coupling for Aryl Substitution

Copper-Catalyzed Trifluoromethylphenyl Attachment

Following Frontiers in Chemistry 2024 protocols, a copper(I)-thiophene-2-carboxylate catalyst couples 5-bromoethyl-1,2,4-oxadiazole with 3-(trifluoromethyl)phenylboronic acid. Key conditions:

Microwave-Assisted Acceleration

Microwave irradiation (300 W, 150°C) reduces reaction time from 24 h to 45 minutes while maintaining yield (85%). This approach minimizes thermal decomposition of the bromoethyl group.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 5-(1-Bromoethyl)-3-(3-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazole

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Hydroxyamidine | 2 | 74 | 98.2 | Industrial |

| Staudinger/Aza-Wittig | 3 | 68 | 97.8 | Lab-scale |

| Ullmann Coupling | 2 | 82 | 99.1 | Pilot-scale |

Critical Challenges and Solutions

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group increases susceptibility to nucleophilic attack during bromoethylation. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the bromoethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can be performed on the oxadiazole ring or the trifluoromethyl group, leading to the formation of various reduced derivatives.

-

Substitution: : The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives of the oxadiazole ring or trifluoromethyl group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a synthetic organic compound notable for its oxadiazole ring, consisting of five members including two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity, while the bromoethyl substituent allows for further chemical modifications, making it a versatile building block in medicinal chemistry.

Potential Applications

- Medicinal Chemistry 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can be employed in the synthesis of drug candidates targeting various diseases.

- Agrochemicals It serves as an intermediate in the production of agrochemicals, contributing to the development of new pesticides and herbicides.

- Materials Science This compound is used in the creation of advanced materials with specific properties, such as enhanced thermal stability or fluorescence.

Key Properties and Interactions

- The trifluoromethyl group enhances metabolic stability and bioavailability, potentially improving therapeutic efficacy.

- Interaction studies indicate that 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can interact with biological targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's interactions due to its electronegative nature, which can stabilize interactions through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

| Compound Name | Key Differences | Potential Impact |

|---|---|---|

| 5-(1-Bromoethyl)-3-phenyl-1,2,4-oxadiazole | Lacks trifluoromethyl group | May exhibit different reactivity and biological properties |

| 5-(1-Bromoethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | Contains a methyl group instead of trifluoromethyl | Potentially alters lipophilicity and biological activity |

| 5-(1-Bromoethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole | Contains chlorine instead of trifluoromethyl | May influence chemical behavior and interactions |

The trifluoromethyl group in 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole significantly enhances its lipophilicity and metabolic stability compared to similar compounds, improving its bioavailability and making it a valuable candidate for scientific research applications.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

5-(1-Bromoethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

5-(1-Bromoethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and biological activity.

5-(1-Bromoethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of a trifluoromethyl group, which may influence its chemical behavior and interactions with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 5-(1-bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole?

Answer:

The synthesis typically involves cyclization reactions between hydrazides and acyl chlorides or other precursors under controlled conditions. For example:

- Cyclization step: Hydrazides react with activated carbonyl compounds (e.g., acyl chlorides) in anhydrous solvents like toluene or THF, often under reflux .

- Bromoethyl substitution: The 1-bromoethyl group may be introduced via alkylation or halogenation of intermediates, requiring precise stoichiometry to avoid side reactions (e.g., over-halogenation) .

- Purification: Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) achieves high purity (>95%) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Analytical techniques include:

- NMR spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity (e.g., trifluoromethyl singlet at ~-60 ppm in ¹⁹F NMR) .

- HRMS: Validates molecular weight and isotopic patterns .

- IR spectroscopy: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Intermediate: What factors influence the reactivity of the bromoethyl group in downstream modifications?

Answer:

The bromoethyl group acts as a leaving group in nucleophilic substitution (SN2) reactions. Key considerations:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Nucleophile strength: Amines or thiols displace bromide efficiently but may require base catalysis .

- Steric hindrance: Bulky substituents on the oxadiazole ring can slow reactivity .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:

SAR strategies include:

- Substituent variation: Replacing the bromoethyl group with pyridyl or chlorothiophenyl moieties enhances binding to targets like IGF II receptor-binding protein TIP47 .

- Trifluoromethyl role: The CF₃ group improves lipophilicity and metabolic stability, critical for in vivo efficacy (e.g., MX-1 tumor model activity) .

- Bioisosteric replacements: Oxadiazole-to-triazole swaps retain activity while altering pharmacokinetics .

Advanced: How to resolve contradictions in biological activity across cell lines?

Answer:

Conflicting data (e.g., activity in breast cancer cells but not lung cancer) require:

- Mechanistic profiling: Flow cytometry to assess cell cycle arrest (e.g., G₁ phase) and apoptosis induction .

- Target validation: Photoaffinity labeling or CRISPR knockout to confirm target specificity .

- Assay standardization: Control for variables like cell passage number, serum concentration, and incubation time .

Advanced: What challenges arise in scaling synthesis for preclinical studies?

Answer:

Key challenges include:

- Intermediate instability: Ester or amide precursors may hydrolyze under acidic/basic conditions, necessitating inert atmospheres and low temperatures .

- Low yields in cyclization: Optimize catalysts (e.g., Cs₂CO₃ over NaH for higher yields in oxadiazole formation) .

- Purification bottlenecks: Replace silica gel with preparative HPLC for polar byproducts .

Advanced: How to design experiments for target identification?

Methodology:

- Chemical proteomics: Use photoaffinity probes (e.g., diazirine-tagged analogs) to crosslink and isolate target proteins .

- Thermal shift assays: Monitor protein denaturation to identify binding partners .

- CRISPR-Cas9 screening: Genome-wide knockout libraries pinpoint genes essential for compound activity .

Advanced: What computational tools predict metabolic pathways for this compound?

Approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.